2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1194046-26-8
VCID: VC11648216
InChI: InChI=1S/C9H10F3N.ClH/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4H,13H2,1-2H3;1H
SMILES: CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol

2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride

CAS No.: 1194046-26-8

Cat. No.: VC11648216

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride - 1194046-26-8

Specification

CAS No. 1194046-26-8
Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
IUPAC Name 2,6-dimethyl-4-(trifluoromethyl)aniline;hydrochloride
Standard InChI InChI=1S/C9H10F3N.ClH/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4H,13H2,1-2H3;1H
Standard InChI Key WNBDDEFBRXDLRT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl
Canonical SMILES CC1=CC(=CC(=C1N)C)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2,6-Dimethyl-4-(trifluoromethyl)aniline hydrochloride (CAS: 1194046-26-8) is a hydrochloride salt of the corresponding aniline base. Its molecular formula is C₉H₁₁ClF₃N, with an average molecular mass of 225.638 g/mol and a monoisotopic mass of 225.053212 g/mol . The compound’s structure features:

  • A benzene ring substituted with:

    • Two methyl groups at the 2- and 6-positions,

    • A trifluoromethyl (-CF₃) group at the 4-position,

    • An amino (-NH₂) group at the 1-position, protonated as a hydrochloride salt.

The IUPAC name is 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride (1:1), reflecting its 1:1 stoichiometry between the aniline base and hydrochloric acid .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₉H₁₁ClF₃N
Average Mass225.638 g/mol
Monoisotopic Mass225.053212 g/mol
ChemSpider ID25997894
MDL NumberMFCD16817574

Spectral and Stereochemical Features

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis protocols for 2,6-dimethyl-4-(trifluoromethyl)aniline hydrochloride are documented, methodologies for analogous compounds suggest feasible pathways:

Halogenation and Ammoniation

Patents for 2,6-dichloro-4-(trifluoromethyl)aniline describe a two-step process involving:

  • Halogenation: Reacting p-chlorobenzotrifluoride with chlorine in the presence of metal catalysts (e.g., FeCl₃) to introduce chloro groups .

  • Ammoniation: Treating the halogenated intermediate with liquid ammonia under high pressure (1.0–13.5 MPa) and temperature (150–178°C) to replace chloro groups with amine functionalities .

For the dimethyl variant, methyl groups could be introduced via Friedel-Crafts alkylation prior to ammoniation, though this requires careful control to avoid over-alkylation.

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature: High temperatures (160–165°C) favor ammoniation but risk side reactions .

  • Ammonia Concentration: Optimal ammonia-to-substrate molar ratios range from 6:1 to 40:1 .

  • Catalyst Use: Metal halides (e.g., FeCl₃) enhance halogenation efficiency but require post-reaction removal .

Physicochemical Properties

Physical State and Solubility

The compound is likely a white to off-white crystalline solid, as observed in related aniline hydrochlorides . Its solubility profile includes:

  • High solubility in polar aprotic solvents (e.g., DMF, DMSO),

  • Moderate solubility in water due to the hydrochloride salt,

  • Low solubility in non-polar solvents (e.g., hexane).

Stability and Reactivity

  • Thermal Stability: Decomposition likely occurs above 200°C, consistent with analogs .

  • Hydrolytic Sensitivity: The trifluoromethyl group confers resistance to hydrolysis, but the amine hydrochloride may react with strong bases to release free aniline.

PrecautionGuideline
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hoods for powder handling
StorageCool, dry place away from oxidizers

Environmental Impact

The trifluoromethyl group’s persistence raises concerns about bioaccumulation. Waste disposal should follow protocols for halogenated amines, including incineration with scrubbing systems .

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